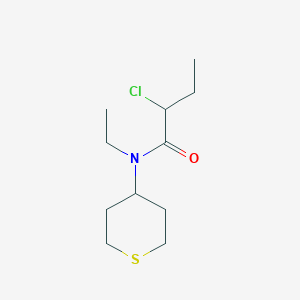

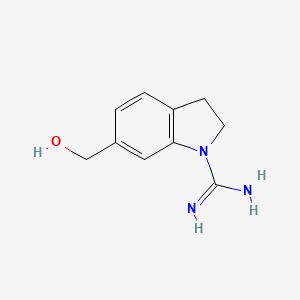

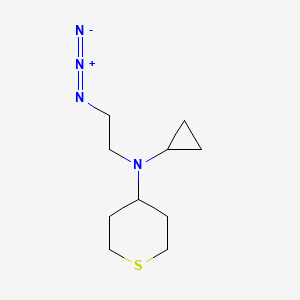

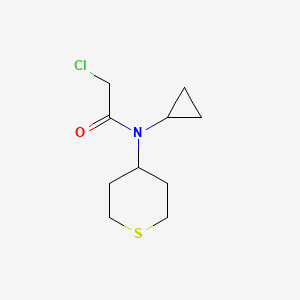

![molecular formula C8H10N4O B1490407 1-エチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキサミド CAS No. 2098056-96-1](/img/structure/B1490407.png)

1-エチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキサミド

説明

“1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a compound that belongs to the class of imidazopyrazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular weight of “1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is 179.18 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis

“1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用

水性媒体における溶解性の向上

この化合物は、インドリル系薬剤プルバンセリンのイソスターの合成に使用され、元の薬剤と比較して水性媒体における溶解性が大幅に向上しました .

抗炎症作用と癌進行

この化合物の誘導体は、炎症と癌進行に関与するさまざまな細胞内シグナル伝達を阻害することができる新しいマルチターゲット化合物の合成のためのリード化合物となり得ます .

研究のための入手可能性

関連する化合物であるエチル1H-イミダゾ[1,2-b]ピラゾール-7-カルボキシレートは、購入可能です。これは、その使用とさらなる研究用途における入手可能性を示しています .

降圧の可能性

この化合物は、ラットにおける降圧の可能性について評価された誘導体の合成に関与しており、有望な結果を示しています .

5. 未熟骨髄細胞の分化とアポトーシス この化合物の誘導体は、HL-60細胞で試験されており、治療に対する初期の生存応答としてERKリン酸化を誘発し、その後、Bcl-xlbrightおよびpAktbright細胞の増加を誘発します。これらは、急性骨髄性白血病および骨髄由来抑制細胞などの未熟骨髄細胞の分化とアポトーシスに関連するマーカーです .

作用機序

Target of Action

Compounds with an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that imidazole derivatives often interact with their targets through a donor-acceptor (d-a) interaction .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

生化学分析

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance or inhibit enzyme activity .

Cellular Effects

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as ERK and Akt, which are crucial for cell survival and proliferation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell survival and proliferation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity .

特性

IUPAC Name |

1-ethylimidazo[1,2-b]pyrazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXFIYAYFNTOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。